molecular formula C8H5Br2F2NO2 B14860006 2,4-Dibromo-3-(difluoromethoxy)benzamide

2,4-Dibromo-3-(difluoromethoxy)benzamide

Cat. No.: B14860006
M. Wt: 344.94 g/mol
InChI Key: XZJHANXXUSYSAO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(difluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two bromine atoms, a difluoromethoxy group, and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzamide typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group and the amide group. One common synthetic route involves the following steps:

    Bromination: The precursor benzene compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a reagent such as difluoromethyl ether or a similar fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-Dibromo-3-(difluoromethoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the bromine atoms contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-Dibromo-3-(difluoromethoxy)benzamide can be compared with other similar compounds, such as:

    2,4-Dibromo-3-(trifluoromethoxy)benzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.

    2,4-Dichloro-3-(difluoromethoxy)benzamide: The presence of chlorine atoms instead of bromine atoms can lead to differences in reactivity and biological activity.

    2,4-Dibromo-3-(methoxy)benzamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5Br2F2NO2

Molecular Weight

344.94 g/mol

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzamide

InChI

InChI=1S/C8H5Br2F2NO2/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14)

InChI Key

XZJHANXXUSYSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Br)OC(F)F)Br

Origin of Product

United States

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